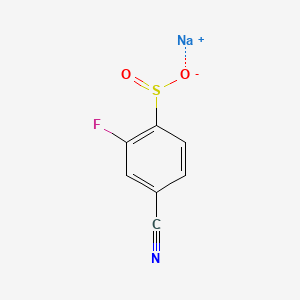
Sodium 4-cyano-2-fluorobenzenesulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 4-cyano-2-fluorobenzene-1-sulfinate is an organosulfur compound that features a sulfonate group attached to a benzene ring substituted with a cyano and a fluorine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-cyano-2-fluorobenzene-1-sulfinate typically involves the sulfonation of 4-cyano-2-fluorobenzene. This can be achieved through the reaction of 4-cyano-2-fluorobenzene with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions generally require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of sodium 4-cyano-2-fluorobenzene-1-sulfinate may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates, is common in large-scale production.
Chemical Reactions Analysis
Types of Reactions: Sodium 4-cyano-2-fluorobenzene-1-sulfinate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized to form sulfonic acids or reduced to form sulfides.
Coupling Reactions: It can participate in coupling reactions to form more complex organosulfur compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and aryl halides, often in the presence of a base such as sodium hydroxide.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include alkyl or aryl sulfonates.
Oxidation Reactions: Products include sulfonic acids.
Reduction Reactions: Products include sulfides.
Scientific Research Applications
Sodium 4-cyano-2-fluorobenzene-1-sulfinate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organosulfur compounds.
Pharmaceuticals: It is used in the development of drugs due to its potential biological activity.
Material Science: The compound is explored for its use in the synthesis of novel materials with unique properties.
Chemical Biology: It is used as a probe to study biological systems and enzyme functions.
Mechanism of Action
The mechanism of action of sodium 4-cyano-2-fluorobenzene-1-sulfinate involves its interaction with nucleophiles and electrophiles in chemical reactions. The sulfonate group acts as a leaving group, facilitating various substitution and coupling reactions. In biological systems, it may interact with enzymes and proteins, affecting their function and activity.
Comparison with Similar Compounds
- Sodium 2-fluorobenzene-1-sulfinate
- Sodium 4-methylbenzenesulfonate
- Sodium benzenesulfonate
Comparison: Sodium 4-cyano-2-fluorobenzene-1-sulfinate is unique due to the presence of both cyano and fluorine substituents on the benzene ring, which can significantly influence its reactivity and interactions compared to other sulfinates. The cyano group introduces additional electronic effects, while the fluorine atom can enhance the compound’s stability and reactivity in certain reactions.
Properties
Molecular Formula |
C7H3FNNaO2S |
|---|---|
Molecular Weight |
207.16 g/mol |
IUPAC Name |
sodium;4-cyano-2-fluorobenzenesulfinate |
InChI |
InChI=1S/C7H4FNO2S.Na/c8-6-3-5(4-9)1-2-7(6)12(10)11;/h1-3H,(H,10,11);/q;+1/p-1 |
InChI Key |
AMNDDHFXCZKVOP-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1C#N)F)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















